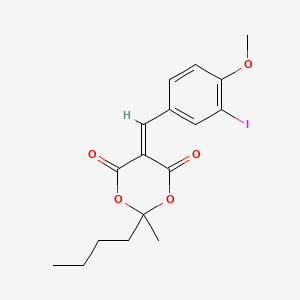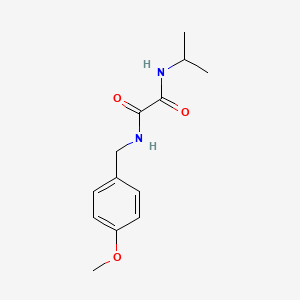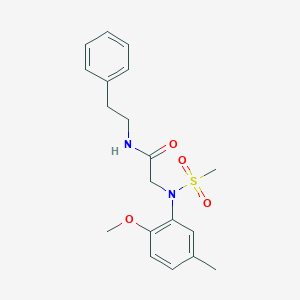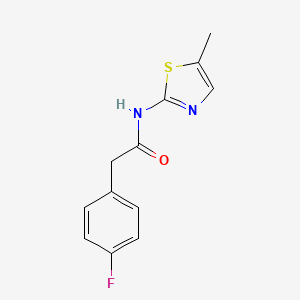![molecular formula C20H17N3O2S B4948232 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, also known as CATA, is a novel fluorescent probe that has gained attention due to its unique properties. CATA has been widely used in scientific research due to its ability to detect reactive oxygen species (ROS) in live cells and tissues.
Wirkmechanismus
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione is a fluorescent probe that undergoes a chemical reaction with ROS, leading to a change in its fluorescence properties. The reaction involves the oxidation of the cyclohexylamine moiety of this compound by ROS, resulting in the formation of a highly fluorescent compound. The change in fluorescence properties of this compound can be monitored using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its ability to detect ROS has been linked to the pathogenesis of various diseases. ROS are known to cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione as a fluorescent probe is its high sensitivity and specificity towards ROS. This compound is also easy to use and can be applied to a wide range of biological samples. However, one of the limitations of using this compound is its susceptibility to interference from other fluorescent compounds present in biological samples. This can lead to false-positive or false-negative results.
Zukünftige Richtungen
For the use of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione include the development of new therapies for oxidative stress-related diseases and the development of new fluorescent probes.
Synthesemethoden
The synthesis of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione involves a multi-step process that includes the preparation of anthracene-9,10-dione, 2-aminophenylthiourea, and cyclohexylamine. These compounds are then reacted in the presence of sulfuric acid to form this compound. The purity of the final product is achieved through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione has been widely used as a fluorescent probe to detect ROS in live cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues. The ability of this compound to detect ROS has made it a valuable tool in studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARZDUTYLVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4948158.png)
![4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4948172.png)



![5-methyl-2-(4-nitrophenyl)-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948212.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)

![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)



